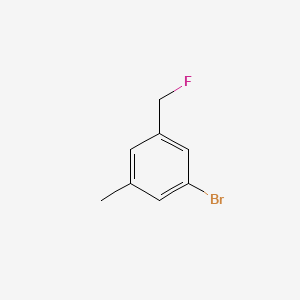

1-溴-3-(氟甲基)-5-甲基苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

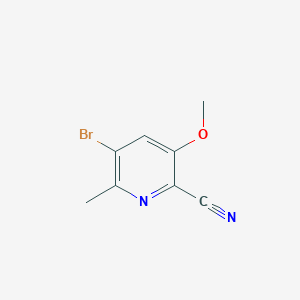

1-Bromo-3-(fluoromethyl)-5-methylbenzene is a halogenated aromatic compound that contains both bromine and fluorine substituents on a benzene ring. This compound is of interest due to its potential applications in various chemical syntheses and its unique physical and chemical properties resulting from the presence of halogen atoms.

Synthesis Analysis

The synthesis of halogenated benzene derivatives can be complex due to the reactivity of the halogen substituents. For instance, the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene involves a series of reactions starting from 3,4-dimethylbenzenamine, including diazotization and bromination . Similarly, 1,4-bis(bromomethyl)-2-fluorobenzene is synthesized from p-xylene through nitration, reduction, diazotization, and bromination steps . These methods highlight the multi-step nature of synthesizing such compounds and the importance of optimizing reaction conditions.

Molecular Structure Analysis

The molecular structure of halogenated benzenes is significantly influenced by the presence of halogen atoms. For example, the crystal structure of 1,2,3,5-tetrafluorobenzene shows a layered monoclinic structure with C–H⋅⋅⋅F–C hydrogen bonding and short F⋅⋅⋅F separations . The molecular geometry and vibrational frequencies of 1-bromo-3-fluorobenzene have been studied using DFT calculations, which show the influence of bromine and fluorine on the benzene geometry . The crystal structure of 1-bromo-2,3,5,6-tetramethylbenzene also reveals the impact of bromine substitution on the crystalline phases and molecular conformation .

Chemical Reactions Analysis

The reactivity of halogenated benzenes like 1-Bromo-3-(fluoromethyl)-5-methylbenzene can be explored through their involvement in various chemical reactions. For instance, [4-F-18]-1-Bromo-4-fluorobenzene is used in palladium-promoted cross-coupling reactions with organostannanes, which is a method of introducing fluorophenyl structures into functional molecules . The photodissociation of 1-bromo-3-fluorobenzene at 266 nm has been studied, revealing the energy distribution of photofragments and the substitution effect of the fluorine atom .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Bromo-3-(fluoromethyl)-5-methylbenzene are influenced by the halogen atoms. The FT-IR and FT-Raman spectra provide insights into the vibrational modes of the molecule . The electronic properties, such as absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies, have been analyzed using time-dependent DFT, indicating charge transfer within the molecule . Additionally, the thermodynamic properties at different temperatures have been calculated, showing correlations between heat capacities, entropies, enthalpy changes, and temperature .

科学研究应用

卤代化和其在催化中的作用

Marcus等人(2004年)的研究揭示了卤苯与甲醇反应的过程,重点关注卤代化过程及其在甲醇转化为烯烃(MTO)催化中的影响。研究表明,包括结构类似的1-溴-3-(氟甲基)-5-甲基苯的氟苯衍生物会发生甲基化,但并不显著促进MTO催化,突显了卤代化合物在此类催化过程中的限制和特定反应性(Marcus et al., 2004)。

放射配体成像中的实用性

Siméon等人(2012年)讨论了[11C]SP203的合成和表征,这是一种与1-溴-3-(氟甲基)-5-甲基苯结构相关的化合物,用作PET成像脑代谢型谷氨酸5受体的放射配体。这凸显了这类化合物在生物医学成像和神经科学研究中的潜力,其中对生物过程的精确可视化至关重要(Siméon等人,2012)。

药物合成的改进

Nishimura & Saitoh(2016年)讨论了药物发现中关键中间体合成过程的优化,涉及类似于1-溴-3-(氟甲基)-5-甲基苯的化合物。这项研究强调了制药行业高效合成方法的重要性,可以更快、更具成本效益地生产治疗性化合物(Nishimura & Saitoh, 2016)。

在聚合物和材料化学中的应用

Chapyshev & Chernyak(2013年)探讨了类似卤代化合物在合成新型光活性交联试剂用于聚合物化学中的应用。这项研究突出了这类化合物在开发具有特定性能的新材料中的作用,可用于各种工业和技术应用(Chapyshev & Chernyak, 2013)。

增强电池安全性和性能

张谦一(2014年)讨论了类似于1-溴-3-(氟甲基)-5-甲基苯的化合物作为锂离子电池中的双功能电解质添加剂的应用。这项研究突出了这类添加剂在增强能源存储设备的安全性和性能方面的潜力,这是现代技术的关键方面(Zhang Qian-y, 2014)。

属性

IUPAC Name |

1-bromo-3-(fluoromethyl)-5-methylbenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrF/c1-6-2-7(5-10)4-8(9)3-6/h2-4H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCYUJGDTQRDQPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)CF |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrF |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)ethoxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol](/img/structure/B2502969.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/no-structure.png)

![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide](/img/structure/B2502974.png)

![{[2-(4-Chlorophenoxy)-5-fluorophenyl]methyl}(ethyl)amine hydrochloride](/img/structure/B2502975.png)

![2-[(Furan-2-carbonyl)-amino]-4,5-dimethoxy-benzoic acid](/img/structure/B2502978.png)

![(E)-3-[5-chloro-1-[(4-chlorophenyl)methyl]-3-methylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B2502980.png)

![4-Chloro-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1h-pyrazol-3-amine hydrochloride](/img/structure/B2502981.png)